molecular formula C13H25O4P B14528787 Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate CAS No. 62410-35-9

Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate

Cat. No.: B14528787
CAS No.: 62410-35-9
M. Wt: 276.31 g/mol
InChI Key: AJJDTRMVMBDUPP-UHFFFAOYSA-N
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Description

Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopentyl ring, a butyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate typically involves the reaction of a cyclopentyl ketone with a phosphonate ester. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. The reaction conditions often require the presence of a base and can be carried out under mild temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or phosphines.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine oxides or phosphines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The cyclopentyl and butyl groups contribute to the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxopropyl)phosphonate
  • Dimethyl (2-oxoheptyl)phosphonate
  • Dimethyl (diazomethyl)phosphonate

Uniqueness

Dimethyl [2-(1-butylcyclopentyl)-2-oxoethyl]phosphonate is unique due to its specific combination of a cyclopentyl ring and a butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.

Properties

CAS No.

62410-35-9

Molecular Formula

C13H25O4P

Molecular Weight

276.31 g/mol

IUPAC Name

1-(1-butylcyclopentyl)-2-dimethoxyphosphorylethanone

InChI

InChI=1S/C13H25O4P/c1-4-5-8-13(9-6-7-10-13)12(14)11-18(15,16-2)17-3/h4-11H2,1-3H3

InChI Key

AJJDTRMVMBDUPP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC1)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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